Metabolic Stability Advantage of the 1,2,4-Oxadiazole Core Over the 1,3,4-Oxadiazole Isomer
The 1,2,4-oxadiazole ring in CAS 683274-55-7 confers a distinct metabolic stability advantage compared to analogous compounds bearing a 1,3,4-oxadiazole core. Matched-pair studies have demonstrated that bioisosteric substitution of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring results in reduced metabolic degradation by human liver microsomes [1]. Importantly, the 1,2,4-oxadiazole isomer is associated with reduced interaction with hERG channels compared to the 1,3,4-oxadiazole counterpart, representing a measurable cardiac safety differentiation [1]. Additionally, systematic comparison across the AstraZeneca compound collection showed that 1,3,4-oxadiazole isomers consistently display an order of magnitude lower lipophilicity (logD), indicating that the 1,2,4-oxadiazole scaffold in CAS 683274-55-7 provides higher membrane permeability potential [2]. The computed XLogP3-AA of 1.1 for CAS 683274-55-7 [3] should be interpreted against this class-level trend: a 1,3,4-oxadiazole analog with identical substituents would be expected to exhibit logD approximately 0.5–1.0 units lower.
| Evidence Dimension | Metabolic stability (human liver microsomes) and hERG channel interaction |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold: reduced metabolic degradation and reduced hERG interaction (qualitative, class-level) |
| Comparator Or Baseline | 1,3,4-oxadiazole regioisomeric analogs: increased metabolic degradation and increased hERG interaction |
| Quantified Difference | 1,3,4-oxadiazole isomer shows an order of magnitude lower logD than 1,2,4-oxadiazole partner; no direct metabolic half-life ratio available for this specific compound |
| Conditions | Matched-pair analysis of oxadiazole regioisomers; AstraZeneca compound collection; human liver microsome assays |
Why This Matters
For procurement decisions involving ADME/PK screening cascades, selection of a compound with the 1,2,4-oxadiazole core over a 1,3,4-oxadiazole analog may avoid attrition due to metabolic instability and mitigate hERG-related cardiac safety flags in downstream profiling.
- [1] Heimann D, Lueg C, de Vries H, et al. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Reported that replacement leads to higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels. https://www.socolar.com View Source
- [2] Goldberg K, Groombridge S, Hudson J, et al. Oxadiazole isomers: all bioisosteres are not created equal. Med. Chem. Commun., 2012, 3, 600–604. DOI: 10.1039/C2MD20054F View Source
- [3] PubChem. Computed Properties: XLogP3-AA = 1.1 for CID 2743656. https://pubchem.ncbi.nlm.nih.gov/compound/683274-55-7 View Source
